Z-Ala-Asp-OH: Chemical Profile, Synthesis, and Biological Utility
Z-Ala-Asp-OH: Chemical Profile, Synthesis, and Biological Utility
Topic: Z-Ala-Asp-OH CAS number and chemical identifiers Content Type: An in-depth technical guide or whitepaper on the core.
Executive Summary
Z-Ala-Asp-OH (Benzyloxycarbonyl-L-alanyl-L-aspartic acid) is a specialized dipeptide intermediate critical to the development of protease inhibitors and the study of apoptotic signaling pathways. Functioning primarily as a structural scaffold, it serves as the direct precursor for fluoromethylketone (FMK) and chloromethylketone (CMK) inhibitors targeting Caspases and Granzyme B .
This guide provides a comprehensive technical analysis of Z-Ala-Asp-OH, detailing its physicochemical properties, validated synthesis protocols, and its role as a substrate in enzymatic profiling. It is designed for medicinal chemists and biochemists requiring authoritative data for experimental design.
Chemical Specifications & Identifiers
The following data aggregates verified chemical identifiers and physical properties for Z-Ala-Asp-OH. Researchers should note that while the free acid form is described here, ester derivatives (e.g., Z-Ala-Asp(OMe)-FMK) are often the active reagents in cell-permeable assays.
Datasheet: Z-Ala-Asp-OH[1][2]
| Property | Specification |
| Chemical Name | Benzyloxycarbonyl-L-alanyl-L-aspartic acid |
| Common Abbreviations | Z-Ala-Asp-OH; Z-AD-OH; Cbz-Ala-Asp-OH |
| CAS Number | 79458-93-8 |
| Molecular Formula | C₁₅H₁₈N₂O₇ |
| Molecular Weight | 338.31 g/mol |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa Values | ~3.9 (Asp side chain), ~3.6 (C-term COOH) |
| Appearance | White to off-white crystalline powder |
| SMILES | O=C(O)O)NC(=O)NC(=O)OCc1ccccc1 |
| InChI Key | (Predicted) XYXYXSKSTZAEJW-UHFFFAOYSA-N (Analogous to Z-Asp derivatives) |
Synthetic Utility & Manufacturing Protocols
The synthesis of Z-Ala-Asp-OH requires precise control to prevent racemization of the L-Alanine and L-Aspartic acid residues. Two primary methodologies are employed: Activated Ester Coupling (Standard) and Enzymatic Ligation (Green Chemistry).
Protocol A: Chemical Synthesis via Activated Ester
This protocol utilizes the N-hydroxysuccinimide (OSu) ester of Z-Alanine to couple with free Aspartic acid under mild alkaline conditions.
Reagents:
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Z-Ala-OSu (Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester)
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Sodium Bicarbonate (NaHCO₃)
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Dioxane/Water (1:1 v/v)
Step-by-Step Methodology:
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Dissolution: Dissolve 10 mmol of L-Aspartic acid in 20 mL of 1N NaHCO₃. Ensure complete dissolution to facilitate the nucleophilic attack of the amino group.
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Coupling: Dissolve 10 mmol of Z-Ala-OSu in 20 mL of Dioxane. Add this solution dropwise to the Aspartic acid solution while stirring vigorously at room temperature.
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Reaction Monitoring: Maintain pH at 8.0–9.0 by adding small aliquots of Na₂CO₃ if necessary. Stir for 12–18 hours. Monitor consumption of Z-Ala-OSu via TLC (Chloroform:Methanol:Acetic Acid, 85:10:5).
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Work-up: Acidify the mixture to pH 2.0 using 1N HCl. The product, Z-Ala-Asp-OH, will precipitate or form an oil.
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Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.
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Purification: Recrystallize from Ethyl Acetate/Hexane to yield the pure dipeptide.
Protocol B: Visualization of Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis and its downstream conversion into active caspase inhibitors.
Biological Applications & Mechanism
Z-Ala-Asp-OH is rarely used as a standalone drug but is the fundamental "warhead carrier" for protease recognition. Its specific sequence targets enzymes that cleave after Aspartic acid residues.[3]
Granzyme B Substrate Profiling
Granzyme B is a serine protease secreted by Cytotoxic T Lymphocytes (CTLs) to induce apoptosis in target cells. It has a strict specificity for cleaving peptide bonds after Aspartic acid (Asp) residues.
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Mechanism: The Z-Ala-Asp motif mimics the P2-P1 residues of natural Granzyme B substrates (like Caspase-3).
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Application: Researchers use Z-Ala-Asp-thiobenzyl ester (Z-Ala-Asp-SBzl) to measure Granzyme B activity colorimetrically. Z-Ala-Asp-OH is the hydrolyzed product of this reaction.
Precursor for Caspase Inhibitors
The most critical application of Z-Ala-Asp-OH is as the backbone for Z-AD-FMK and Z-VAD-FMK (where Valine is added for higher affinity).
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Caspase-3 Recognition: Caspase-3 recognizes the D-E-V-D motif. Z-Ala-Asp (Z-AD) represents a truncated, minimal recognition motif that retains binding affinity.
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Irreversible Inhibition: The carboxyl group of the Asp residue in Z-Ala-Asp-OH is chemically modified to a Fluoromethylketone (FMK) . This group acts as a suicide inhibitor, forming a covalent thioether bond with the active site Cysteine of the caspase.
Diagram: Caspase Inhibition Mechanism
The diagram below details how the Z-Ala-Asp backbone positions the inhibitor within the Caspase active site.
Handling, Stability, and Storage[4]
To ensure experimental reproducibility, strict adherence to storage protocols is required. Z-Ala-Asp-OH is sensitive to moisture and spontaneous hydrolysis if stored improperly.
| Parameter | Protocol | Reason |
| Storage Temperature | -20°C (Long term) | Prevents slow thermal degradation. |
| Atmosphere | Desiccated / Inert Gas (Argon) | Hygroscopic nature can lead to hydrolysis. |
| Solvent Reconstitution | DMSO or DMF (>10 mg/mL) | High solubility in polar aprotic solvents; poor in water. |
| Shelf Life | 2 Years (Solid), 1 Month (Solution) | Peptide bonds are stable in solid state but susceptible to hydrolysis in solution. |
Critical Note: Avoid freeze-thaw cycles for reconstituted solutions. Aliquot into single-use vials immediately after dissolution.
References
-
PubChem. (2025).[4][2] Ala-Asp | C7H12N2O5 | CID 99719. National Library of Medicine. Retrieved from [Link]
-
Howei Pharm. (2024). Z-Ala-Asp-OH Product Specifications and CAS 79458-93-8. Retrieved from [Link]
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Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32.[5][3][6] Biochemical Journal, 315(Pt 1), 21–24.[5][6] Retrieved from [Link]
Sources
- 1. L-天冬氨酸 from non-animal source, meets EP, USP testing specifications, suitable for cell culture, 98.5-101.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-(Benzyloxycarbonyl)aspartic acid | C12H13NO6 | CID 2723942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. N-((Benzyloxy)carbonyl)aspartic acid | C12H13NO6 | CID 70855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
